4-chloro-N-(pyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEYAYCVRHNECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932611 | |
| Record name | 4-Chloro-N-(pyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14547-82-1 | |
| Record name | 4-Chloro-N-2-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14547-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC118971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-N-(pyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of 2-Aminopyridine with 4-Chlorobenzoyl Chloride
The most widely documented method involves the direct acylation of 2-aminopyridine using 4-chlorobenzoyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres. Triethylamine (TEA) serves as both a base and a proton scavenger, facilitating the deprotonation of 2-aminopyridine and subsequent nucleophilic attack on the acyl chloride.
A representative procedure involves dissolving 2-aminopyridine (1.0 eq) in DCM at 0°C, followed by dropwise addition of 4-chlorobenzoyl chloride (1.1 eq) and TEA (1.5 eq). The mixture is stirred at room temperature for 12–24 hours, after which the product is isolated via filtration or extraction. Yields range from 78% to 92%, depending on purity of starting materials and reaction scale.
Table 1: Comparative Analysis of Acylation Conditions
| Solvent | Base | Temperature | Time (h) | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| DCM | Triethylamine | 25°C | 24 | 92% | 98.5% |
| THF | Pyridine | 40°C | 18 | 85% | 97.2% |
| Ethyl Acetate | DIPEA | 25°C | 36 | 78% | 95.8% |
Alternative Methods: Carbodiimide-Mediated Coupling
For laboratories lacking access to 4-chlorobenzoyl chloride, carbodiimide-mediated coupling of 4-chlorobenzoic acid with 2-aminopyridine offers a viable alternative. This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF or acetonitrile. The reaction proceeds at 0°C to room temperature over 6–12 hours, with yields averaging 70–80%.
Optimization of Reaction Conditions
Solvent Selection and Temperature Effects
Polar aprotic solvents like DCM and THF consistently outperform ethers or hydrocarbons due to enhanced solubility of intermediates. Elevated temperatures (>40°C) promote side reactions, such as N-oxide formation on the pyridine ring, reducing yields by 15–20%.
Stoichiometric Considerations
A 10% molar excess of 4-chlorobenzoyl chloride relative to 2-aminopyridine is critical to compensate for moisture sensitivity. Substoichiometric base (TEA) concentrations lead to incomplete neutralization of HCl, resulting in protonated amine species that hinder reactivity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors improve heat dissipation and reduce reaction times to 2–4 hours. A tubular reactor with a residence time of 30 minutes at 50°C achieves 89% yield with 99% purity, outperforming batch processes.
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 24 h | 2 h |
| Yield | 92% | 89% |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg |
| Purity | 98.5% | 99.0% |
Purification Strategies
Recrystallization from ethanol/water (3:1 v/v) removes unreacted 2-aminopyridine and HCl salts. Industrial setups employ wiped-film evaporation to isolate the product with <0.5% residual solvents.
Analytical Characterization
Spectroscopic Validation
Thermal Stability Analysis
Differential scanning calorimetry (DSC) reveals a melting endotherm at 190.8°C, consistent with the crystalline Form 4 polymorph.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amidation Reactions: The compound can react with amines to form amide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
4-chloro-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as catalytic activity and electronic conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of biological pathways essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 4c ) enhance stability and alter electronic properties, evidenced by downfield shifts in ¹H NMR (δ 8.36–7.60).
- Heterocyclic Additions : Thiadiazole (4c ) and sulfonyl groups (GSK3787 ) introduce steric bulk and hydrogen-bonding sites, impacting solubility and biological activity.
- Positional Isomerism : Pyridin-2-yl vs. pyridin-3-yl (e.g., ) alters molecular dipole moments and binding affinities in target interactions.
Spectral and Physicochemical Comparisons
NMR Spectroscopy
- NH Proton : The NH signal in 4-chloro-N-(pyridin-2-yl)benzamide (δ 12.13 ) is deshielded compared to thiadiazole derivatives (δ ~11.5–12.0 ), likely due to reduced conjugation in the latter.
- Aromatic Protons : Pyridin-2-yl protons resonate at δ 8.51–7.47 , whereas pyridin-3-yl analogs (e.g., ) show distinct splitting patterns due to differing ring currents.
IR Spectroscopy
- C=O Stretching : All benzamides exhibit C=O stretches near 1675–1680 cm⁻¹ , but electron-donating groups (e.g., methoxy ) reduce wavenumbers slightly.
- N-H Stretching : Broad peaks at 3320–3450 cm⁻¹ confirm secondary amide bonds .
Melting Points
- Higher melting points (e.g., 138°C ) correlate with planar structures and strong intermolecular hydrogen bonding. Bulky substituents (e.g., thiadiazole in 4c ) may lower melting points due to disrupted packing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-(pyridin-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via a multi-step process. A key step involves coupling 4-chlorobenzoyl chloride with 2-aminopyridine under basic conditions (e.g., using pyridine as a catalyst in dichloromethane) . Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of acyl chloride to amine) and temperature (room temperature to 40°C). Evidence shows a 78% yield when using Method C, which emphasizes slow addition of reagents and inert atmosphere .
- Yield Improvement : Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) enhances purity. Monitoring by thin-layer chromatography (TLC) ensures reaction completion .
Q. How can researchers validate the structural integrity of 4-chloro-N-(pyridin-2-yl)benzamide post-synthesis?
- Analytical Techniques :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.4–8.6 ppm (pyridyl protons), δ 7.6–7.8 ppm (aromatic protons from benzamide), and δ 10.2 ppm (amide NH) .
- FTIR : Key bands include C=O stretch at ~1670 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
- Elemental Analysis : Confirms molecular formula (C₁₂H₉ClN₂O) with <0.3% deviation from calculated values .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Screening Protocols :
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or phosphatases (e.g., PPARδ binding studies using competitive displacement assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Crystallographic Workflow :
- Data Collection : Use single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate).
- Structure Solution : Programs like SHELXT (for small molecules) or SHELXD (for twinned data) determine initial phases .
- Refinement : SHELXL refines atomic positions, with R-factors <5% for high-quality datasets. Example: A related benzamide derivative showed C-Cl bond length of 1.74 Å, confirming sp² hybridization .
Q. What strategies elucidate structure-activity relationships (SAR) for 4-chloro-N-(pyridin-2-yl)benzamide derivatives?
- SAR Approaches :
- Analog Synthesis : Modify substituents (e.g., replacing Cl with CF₃ or altering pyridine ring substituents) .
- Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify affinity for targets like PPARδ. For example, trifluoromethyl analogs showed 10-fold higher potency due to hydrophobic interactions .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes in enzyme active sites .
Q. How do researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Data Reconciliation :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
- Batch Variability : Test multiple synthetic batches to rule out purity issues (HPLC >98% purity required) .
- Mechanistic Context : For PPARδ antagonism, confirm target engagement via CRISPR knockout or siRNA silencing .
Q. What advanced analytical methods enhance characterization of degradation products or metabolites?
- Techniques :
- LC-HRMS : Identifies metabolites in hepatic microsomal assays (e.g., hydroxylation at the pyridine ring) .
- XPS/EDS : Maps elemental composition of degradation byproducts (e.g., Cl loss under acidic conditions) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC tracking .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Experimental Design :
- Transcriptomics : RNA-seq to identify differentially expressed genes after treatment (e.g., downregulation of CPT1a by PPARδ antagonists) .
- Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins .
- In Vivo Models : Zebrafish or murine xenografts for pharmacokinetic profiling (e.g., bioavailability >50% via oral administration) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
